molecular formula C21H21N3O3S B4512572 N-(4-methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4512572
M. Wt: 395.5 g/mol
InChI Key: CPAWXZZVCYIQBI-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a heterocyclic acetamide derivative featuring a pyridazinyl core substituted with a 4-(methylsulfanyl)phenyl group at position 3 and a 6-oxo moiety. Structurally, it belongs to a class of N-substituted acetamides known for their utility in medicinal chemistry as intermediates for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . The methylsulfanyl group on the phenyl ring may contribute to electron-donating effects, while the methoxybenzyl moiety could improve metabolic stability compared to simpler alkyl substituents.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-27-17-7-3-15(4-8-17)13-22-20(25)14-24-21(26)12-11-19(23-24)16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAWXZZVCYIQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Methylsulfanylphenyl Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group on the pyridazinone core is replaced by a methylsulfanylphenyl group.

    Attachment of the Methoxybenzyl Group: This step usually involves the alkylation of the pyridazinone core with a methoxybenzyl halide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(4-methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: Researchers use this compound to investigate the structure-activity relationships of pyridazinone derivatives.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with various enzymes and receptors, modulating their activity. The methoxybenzyl and methylsulfanylphenyl groups may enhance the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Pyridazinyl Substituent Comparison

Compound Pyridazinyl Substituent Molecular Weight Key Properties Reference
Target Compound 4-(Methylsulfanyl)phenyl ~427.50* Moderate lipophilicity, electron-rich
N-(4-Acetamidophenyl)-... () 1-Naphthyl 399.43 High hydrophobicity
2-[3-(4-Chlorophenyl)-... () 4-Chlorophenyl 399.83 Electronegative, halogen bonding

*Estimated based on similar structures.

Acetamide Side Chain Modifications

The 4-methoxybenzyl group in the target compound distinguishes it from analogs with simpler or differently substituted acetamide chains:

  • 2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide () replaces the methoxybenzyl group with a thiazolyl-pyridinyl moiety, introducing aromatic nitrogen atoms that may enhance π-π stacking interactions (MW: 423.88) .
  • Benzoic acid,4-methoxy-, 2-[3-(4-chlorophenoxy)-6-oxo-1(6H)-pyridazinyl]ethyl ester () substitutes the acetamide with an ester-linked 4-methoxybenzoate, reducing hydrogen-bonding capacity (MW: 424.82) .

Table 2: Acetamide Side Chain Comparison

Compound Acetamide Substituent Molecular Weight Functional Impact Reference
Target Compound 4-Methoxybenzyl ~427.50 Enhanced H-bonding, stability
2-[3-(2-Chlorophenyl)-... () 4-(3-Pyridinyl)-1,3-thiazol 423.88 Aromatic stacking potential
Ester derivative () 4-Methoxybenzoate ester 424.82 Reduced polarity, ester lability

Electronic and Steric Effects of Substituents

  • Methylsulfanyl vs. Chloro Groups : The methylsulfanyl group in the target compound is less electronegative than the chloro substituent in ’s compound but may confer better metabolic resistance due to sulfur’s lower susceptibility to oxidative degradation .
  • Methoxybenzyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

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